Neochilenin

Descripción

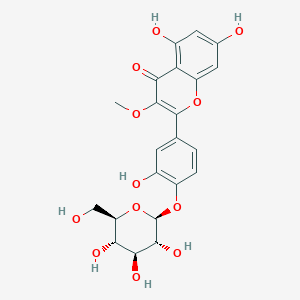

Neochilenin is a glycoside of 3-O-methylquercetin, specifically 3-O-methylquercetin 4’-O-glucoside. It is a flavonol glycoside isolated from the tepals of Neochilenia, Neoporteria, and Parodia species, which belong to the sub-family Cereoideae of the Cactaceae family These plants are native to South America

Propiedades

Fórmula molecular |

C22H22O12 |

|---|---|

Peso molecular |

478.4 g/mol |

Nombre IUPAC |

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one |

InChI |

InChI=1S/C22H22O12/c1-31-21-17(28)15-11(26)5-9(24)6-13(15)32-20(21)8-2-3-12(10(25)4-8)33-22-19(30)18(29)16(27)14(7-23)34-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22-/m1/s1 |

Clave InChI |

PCBCGLHWIGZJQI-UKWZQOBBSA-N |

SMILES isomérico |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canónico |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neochilenin can be synthesized through the glycosylation of 3-O-methylquercetin. The process involves the reaction of 3-O-methylquercetin with a suitable glucosyl donor under acidic conditions to form the glycoside bond . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tepals of Neochilenia, Neoporteria, and Parodia species. The tepals are harvested, dried, and subjected to solvent extraction to isolate the flavonol glycosides. The extract is then purified using chromatographic techniques to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Neochilenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the glycoside moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted glycosides .

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

Neochilenin is derived from the sub-family Cereoideae within the Cactaceae family. It exhibits properties characteristic of flavonoids, including antioxidant activity and potential therapeutic effects. The compound can be isolated from various cactus species, contributing to its availability for research and application.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that flavonoids like this compound can scavenge free radicals and reduce oxidative damage in cells .

Case Study:

A study examined the effects of this compound on oxidative stress markers in rat models. Results showed a notable reduction in malondialdehyde levels, indicating decreased lipid peroxidation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Flavonoids are known to inhibit pro-inflammatory cytokines and enzymes, making them valuable in treating inflammatory diseases.

Data Table: Anti-inflammatory Effects of this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| In vitro | Inhibition of TNF-alpha production | |

| Rat models | Reduced edema in inflammatory response |

Diabetes Management

This compound's role in managing diabetes is an emerging area of interest. Its ability to modulate glucose metabolism and improve insulin sensitivity has been documented.

Case Study:

Research indicated that this compound improved glucose tolerance in diabetic rats, suggesting its potential as a functional food ingredient for diabetes management .

Nanotechnology Applications

This compound is being investigated for its role in phenolic-enabled nanotechnology (PEN), where its properties are utilized for developing nanomaterials with biomedical applications.

Nanoparticle Synthesis

This compound can serve as a reducing agent in the synthesis of nanoparticles, enhancing their stability and biocompatibility.

Data Table: Nanoparticle Synthesis Using this compound

| Nanoparticle Type | Synthesis Method | Role of this compound |

|---|---|---|

| Gold nanoparticles | Chemical reduction | Stabilizing agent |

| Silver nanoparticles | Green synthesis | Reducing agent |

Biomedical Applications

The incorporation of this compound into nanocarriers has shown promise for drug delivery systems, enhancing the bioavailability and therapeutic efficacy of drugs.

Case Study:

A study demonstrated that this compound-loaded nanoparticles exhibited enhanced cellular uptake and cytotoxicity against cancer cells compared to free drugs .

Mecanismo De Acción

Neochilenin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. The compound also inhibits lipid peroxidation and modulates redox signaling pathways, including the activation of the Nrf2 pathway and inhibition of the NF-κB pathway . These actions contribute to its anti-inflammatory and cytoprotective effects.

Comparación Con Compuestos Similares

- Rutin (quercetin 3-O-rhamnosylglucoside)

- Quercetin 3-O-glucoside

- Kaempferol 3-O-rhamnosylgalactoside

- Isorhamnetin 3-O-rhamnosylgalactoside

Actividad Biológica

Neochilenin, also known as 3-O-Methylquercetin 4′-O-glucoside, is a glycoside derived from the flavonoid quercetin and is primarily isolated from plants in the Cactaceae family. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure as a flavonoid glycoside. Its chemical formula is C₁₅H₁₄O₇, and it features a methoxy group at the 3-position of the flavonoid backbone. This structural modification enhances its solubility and biological activity compared to its aglycone counterpart, quercetin.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharides (LPS). The mechanism involves downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical in inflammatory pathways .

2. Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. It has been shown to protect cells from oxidative damage induced by reactive oxygen species (ROS), thus contributing to its cytoprotective effects .

3. Antiviral Effects

Recent studies have highlighted the antiviral potential of this compound against various viral infections. For instance, it has been reported to inhibit the replication of the H1N1 influenza virus in cell cultures by interfering with viral attachment to host cells . This suggests that this compound could be a candidate for developing antiviral therapies.

4. Anticancer Activity

This compound's antiproliferative effects have been investigated in several cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of cell cycle regulators and activation of apoptotic pathways . The compound's ability to target cancer cells while sparing normal cells underscores its therapeutic potential.

Case Studies

Case Study 1: Anti-inflammatory Mechanisms

A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers such as TNF-α and IL-6. The results indicated a dose-dependent response, showcasing its potential for treating inflammatory diseases .

Case Study 2: Antiviral Potential

In a controlled laboratory setting, this compound was tested against H1N1-infected Madin-Darby canine kidney (MDCK) cells. The findings revealed that this compound effectively inhibited viral replication and reduced cytopathic effects, suggesting its role as a potential therapeutic agent against influenza .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.